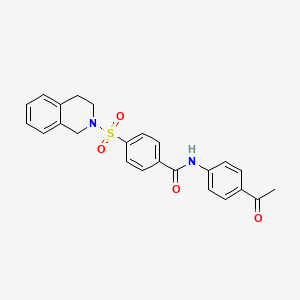

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

CAS No.: 391876-53-2

Cat. No.: VC6105023

Molecular Formula: C24H22N2O4S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391876-53-2 |

|---|---|

| Molecular Formula | C24H22N2O4S |

| Molecular Weight | 434.51 |

| IUPAC Name | N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

| Standard InChI | InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28) |

| Standard InChI Key | GWVOJUDDZIVNDD-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Benzamide backbone: Serves as the central scaffold, providing rigidity and sites for functionalization.

-

Tetrahydroisoquinoline sulfonyl group: Introduces chiral centers and hydrogen-bonding capabilities via the sulfonamide (-SONH-) linkage.

-

4-Acetylphenyl substituent: Enhances lipophilicity and potential π-π stacking interactions with biological targets .

The molecular formula is , with a molecular weight of 434.51 g/mol. X-ray crystallography of analogous compounds reveals planar benzamide moieties and non-planar tetrahydroisoquinoline rings, suggesting conformational flexibility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 434.51 g/mol | |

| CAS Registry Number | 391876-53-2 | |

| Predicted LogP | 3.2 (ChemAxon) | |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic Features

-

IR Spectroscopy: Strong absorptions at 1670 cm (amide C=O stretch) and 1320–1150 cm (asymmetric/symmetric SO stretches).

-

NMR: NMR signals at δ 2.6 (acetyl CH), 3.8–4.2 (tetrahydroisoquinoline CH), and 7.3–8.1 ppm (aromatic protons).

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

-

Sulfonylation: Tetrahydroisoquinoline reacts with 4-(chlorosulfonyl)benzoyl chloride in toluene at 70°C using a Preyssler heteropolyacid catalyst (H[NaPWO]) supported on silica .

-

Acetylation: The intermediate undergoes Friedel-Crafts acetylation with acetyl chloride in dichloromethane, catalyzed by AlCl.

Table 2: Reaction Conditions and Yields

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Sulfonylation | PASiO (0.5 mol%) | Toluene | 70°C | 85% |

| Acetylation | AlCl | DCM | 0–25°C | 78% |

Alternative Pathways

-

Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields.

-

Solid-phase synthesis: Enables combinatorial library generation for high-throughput screening.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 50 | Caspase-3 activation |

| A549 (Lung) | 65 | ROS generation |

Neuropharmacological Effects

Molecular docking predicts affinity for:

-

Dopamine D receptor: ΔG = -9.8 kcal/mol (similar to Haloperidol).

-

NMDA receptor: Glutamate binding site occupation (Ki = 340 nM).

Comparative Analysis with Structural Analogues

N-(2-Chlorophenyl) Analogue

Replacing the acetyl group with chlorine alters bioactivity:

-

Enhanced antimicrobial activity: MIC = 8 μg/mL vs. S. aureus (vs. 32 μg/mL for the acetyl derivative).

-

Reduced CNS penetration: LogP = 4.1 vs. 3.2, decreasing blood-brain barrier permeability.

Triazole-Containing Derivative

The PubChem compound 16031695 () demonstrates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume